molecular formula C15H22N2O3 B15008829 Oxamide, N-(4-tert-butylphenyl)-N'-(2-hydroxypropyl)-

Oxamide, N-(4-tert-butylphenyl)-N'-(2-hydroxypropyl)-

Cat. No.: B15008829
M. Wt: 278.35 g/mol
InChI Key: VNHUZGVRIAZEJU-UHFFFAOYSA-N
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Description

N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylphenyl group and a hydroxypropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the reaction of 4-tert-butylphenylamine with 2-hydroxypropylamine in the presence of an appropriate coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE can be compared with other similar compounds such as:

  • N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
  • N’-(4-TERT-BUTYLPHENYL)-N-(2-HYDROXYPROPYL)PROPANDIAMIDE

These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of different substituents can significantly influence their properties and applications.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N'-(4-tert-butylphenyl)-N-(2-hydroxypropyl)oxamide

InChI

InChI=1S/C15H22N2O3/c1-10(18)9-16-13(19)14(20)17-12-7-5-11(6-8-12)15(2,3)4/h5-8,10,18H,9H2,1-4H3,(H,16,19)(H,17,20)

InChI Key

VNHUZGVRIAZEJU-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(C)(C)C)O

Origin of Product

United States

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